molecular formula C15H16N4O B7513894 1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone

1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone

Cat. No. B7513894
M. Wt: 268.31 g/mol
InChI Key: CPDCRNNBAWSABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of pyridine and triazole, which are two important heterocyclic compounds widely used in drug discovery.

Mechanism of Action

The mechanism of action of 1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound can induce apoptosis, inhibit cell proliferation, and modulate the immune response. Moreover, this compound has also been shown to possess potent antioxidant activity, which could potentially be useful in the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in lab experiments include its potent pharmacological activity, high selectivity, and low toxicity. However, the limitations of using this compound include its low solubility in water, which could potentially affect its bioavailability and efficacy.

Future Directions

Several future directions could be explored in the field of medicinal chemistry using 1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone. These include the development of novel derivatives with improved pharmacological activity and selectivity, the investigation of the mechanisms of action of this compound, and the evaluation of its potential applications in the treatment of various diseases such as cancer, inflammation, and oxidative stress-related disorders. Additionally, the use of advanced computational tools and techniques could also be explored to facilitate the design and optimization of new compounds based on this scaffold.

Synthesis Methods

The synthesis of 1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone can be achieved through a multistep process involving the reaction of pyridine and triazole derivatives. The most common method for synthesizing this compound involves the condensation of 4-phenylpyridine-2-carbaldehyde with 4-amino-1,2,4-triazole in the presence of a suitable catalyst.

Scientific Research Applications

1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that this compound exhibits significant anticancer, antimicrobial, and antifungal activity. Moreover, this compound has also been shown to possess potent anti-inflammatory and analgesic properties.

properties

IUPAC Name

1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(10-19-12-16-11-17-19)18-8-6-14(7-9-18)13-4-2-1-3-5-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDCRNNBAWSABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone

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